
Oxytocin, trp(8)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin, trp(8)- is a modified form of the naturally occurring hormone oxytocin. Oxytocin is a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and lactation. The modification at the eighth position of the oxytocin molecule, where tryptophan replaces the original amino acid, can alter its biological activity and receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, trp(8)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of oxytocin, trp(8)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxytocin, trp(8)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: The disulfide bonds can be reduced to free thiol groups, altering the peptide’s structure and function.
Substitution: Specific amino acids in the peptide chain can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include various analogs of oxytocin, trp(8)- with altered biological activities and receptor affinities.
Scientific Research Applications
Oxytocin, trp(8)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
Oxytocin, trp(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. The binding of oxytocin, trp(8)- to these receptors activates intracellular signaling pathways, including the phospholipase C pathway, leading to the mobilization of intracellular calcium and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The naturally occurring hormone with a leucine residue at the eighth position.
Vasopressin: A closely related neuropeptide with similar structure but different physiological functions.
Carbetocin: A synthetic analog of oxytocin with a longer half-life.
Uniqueness
Oxytocin, trp(8)- is unique due to the substitution of tryptophan at the eighth position, which can significantly alter its receptor binding affinity and biological activity. This modification allows researchers to study the structure-activity relationships of oxytocin and develop new therapeutic agents with improved efficacy and specificity.
Properties
CAS No. |
75511-62-5 |
|---|---|
Molecular Formula |
C48H65N13O12S2 |
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H65N13O12S2/c1-3-24(2)40-47(72)55-31(14-15-37(50)63)43(68)57-34(19-38(51)64)44(69)59-35(23-75-74-22-29(49)41(66)56-32(45(70)60-40)17-25-10-12-27(62)13-11-25)48(73)61-16-6-9-36(61)46(71)58-33(42(67)54-21-39(52)65)18-26-20-53-30-8-5-4-7-28(26)30/h4-5,7-8,10-13,20,24,29,31-36,40,53,62H,3,6,9,14-19,21-23,49H2,1-2H3,(H2,50,63)(H2,51,64)(H2,52,65)(H,54,67)(H,55,72)(H,56,66)(H,57,68)(H,58,71)(H,59,69)(H,60,70)/t24-,29-,31-,32-,33-,34+,35-,36-,40-/m0/s1 |
InChI Key |
YLQXXIOAISZOEP-SVOOIWBVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



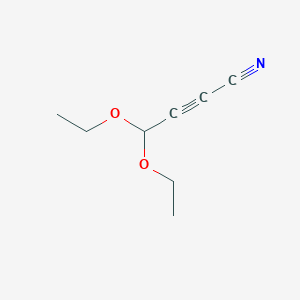
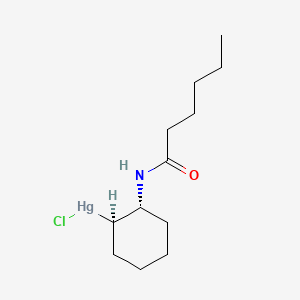
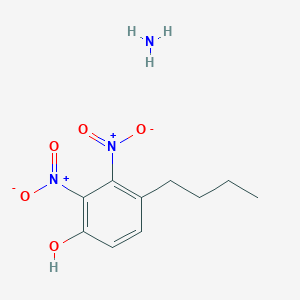
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
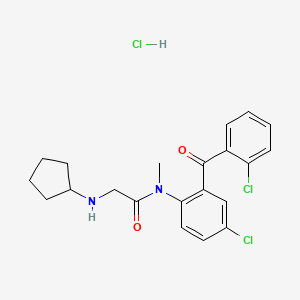
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
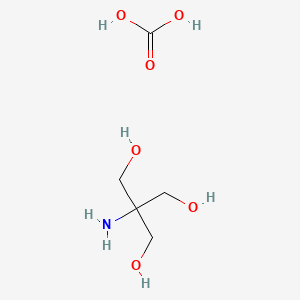
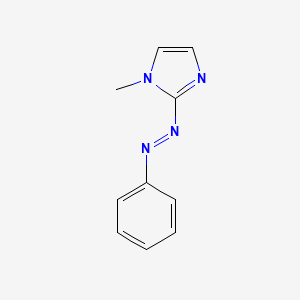
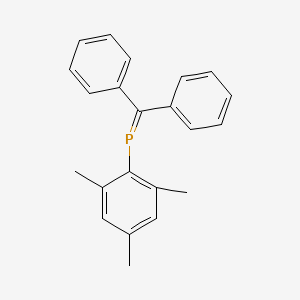
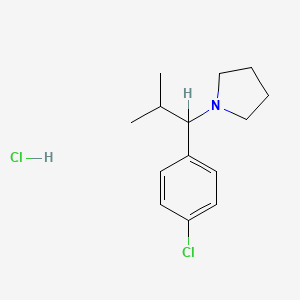
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
